![molecular formula C15H14N2O3S B403816 3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide](/img/structure/B403816.png)
3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide is an organic compound that features a benzoic acid core substituted with hydroxy groups at the 3 and 5 positions, and a hydrazide group linked to a 4-methylsulfanyl-benzylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide typically involves the following steps:
Preparation of 3,5-Dihydroxy-benzoic acid: This can be synthesized from gallic acid through decarboxylation.
Formation of Hydrazide: The 3,5-Dihydroxy-benzoic acid is then converted to its hydrazide form using hydrazine hydrate under reflux conditions.
Condensation Reaction: The hydrazide is then reacted with 4-methylsulfanyl-benzaldehyde in the presence of an acid catalyst to form the final product.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy groups can undergo oxidation to form quinones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in coordination chemistry.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Antioxidant: The hydroxy groups confer antioxidant properties.
Medicine
Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.
Diagnostics: Used in the development of diagnostic assays.
Industry
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Potential use as a plant growth regulator or pesticide.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules. The hydroxy groups can form hydrogen bonds with enzymes or receptors, while the hydrazide moiety can interact with active sites of enzymes, potentially inhibiting their activity. The 4-methylsulfanyl-benzylidene group can enhance lipophilicity, aiding in membrane permeability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dihydroxy-benzoic acid hydrazide: Lacks the 4-methylsulfanyl-benzylidene group.
4-Methylsulfanyl-benzylidene hydrazide: Lacks the 3,5-dihydroxy-benzoic acid core.
Gallic acid derivatives: Similar antioxidant properties but different structural features.
Uniqueness
3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide is unique due to the combination of hydroxy, hydrazide, and 4-methylsulfanyl-benzylidene groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H14N2O3S |
|---|---|
Molekulargewicht |
302.4g/mol |
IUPAC-Name |
3,5-dihydroxy-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O3S/c1-21-14-4-2-10(3-5-14)9-16-17-15(20)11-6-12(18)8-13(19)7-11/h2-9,18-19H,1H3,(H,17,20)/b16-9+ |
InChI-Schlüssel |
MIPUOSSEGDRLCV-CXUHLZMHSA-N |
Isomerische SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)O)O |
SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)O)O |
Kanonische SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B403733.png)
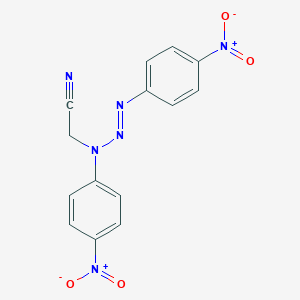
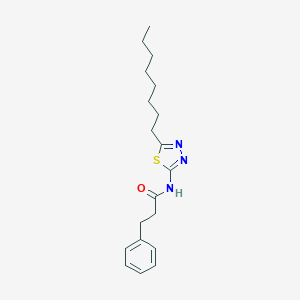
![2,4,6,8-Tetrakis(2,3-dimethoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B403741.png)
![N'-[3-(4-ethylphenyl)-2,2-dimethylpropylidene]-2-phenylacetohydrazide](/img/structure/B403742.png)
![2-{[2-hydroxy-1-({5-nitro-2H-tetraazol-2-yl}methyl)-2-oxidohydrazino]methyl}-5-nitro-2H-tetraazole](/img/structure/B403744.png)
![1-Methyl-2-nitro-4-[2,2,2-trichloro-1-(4-methyl-3-nitrophenyl)ethyl]benzene](/img/structure/B403746.png)
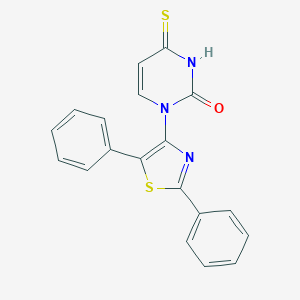
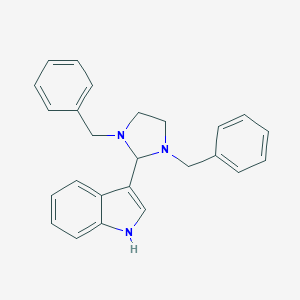
![2-Chloro-5-[2,2-dichloro-1-(4-chloro-3,5-dinitrophenyl)vinyl]-1,3-dinitrobenzene](/img/structure/B403751.png)
![7,16-Bis[(4-nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B403752.png)
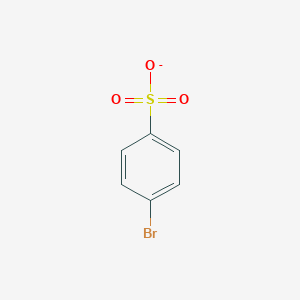
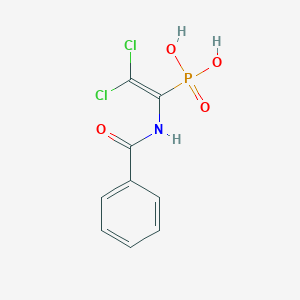
![1-[2-(Methylamino)ethoxy]-3-(phenylsulfanyl)-2-propanol](/img/structure/B403758.png)
